N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-5-3-4-13(10-15)16-7-9-20(24-23-16)28-12-19(25)22-17-11-14(21)6-8-18(17)27-2/h3-11H,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAGHHDCHFVKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
The pyridazine ring is constructed via cyclocondensation of 3-methoxyphenyl-substituted 1,4-diketones with hydrazine hydrate. For example, 3-methoxyacetophenone undergoes Claisen condensation with ethyl chloroacetate to yield a γ-diketone precursor, which reacts with hydrazine in refluxing ethanol (78°C, 12 h) to form 6-(3-methoxyphenyl)pyridazin-3(2H)-one .
Thiolation of Pyridazinone
Conversion of the pyridazinone to the thiol derivative is achieved using Lawesson’s reagent (2.4 equiv) in anhydrous toluene under nitrogen at 110°C for 6 h. The reaction proceeds via nucleophilic attack at the carbonyl oxygen, followed by rearrangement to install the thiol group.
Typical Yield : 68–72%
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:1 gradient)
Preparation of 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Chloroacetylation of 5-Chloro-2-methoxyaniline
5-Chloro-2-methoxyaniline (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C, with triethylamine (1.5 equiv) as the base. The reaction is stirred for 2 h at room temperature, yielding the chloroacetamide derivative.
Reaction Conditions :
- Temperature: 0°C → 25°C (room temperature)
- Solvent: Dichloromethane
- Base: Triethylamine
Yield : 85–90%
Purification : Recrystallization from ethanol/water (4:1)
Coupling Reaction: Formation of the Sulfanyl Bridge
The critical step involves nucleophilic displacement of the chlorine atom in 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide by the thiolate anion generated from 6-(3-methoxyphenyl)pyridazine-3-thiol .
Optimized Protocol
- Base Selection : Potassium carbonate (K₂CO₃, 2.5 equiv) in dimethylformamide (DMF) at 60°C for 8 h.
- Solvent : Anhydrous DMF ensures solubility of both intermediates.
- Stoichiometry : 1:1 molar ratio of thiol to chloroacetamide.
Mechanistic Insight :
Deprotonation of the thiol by K₂CO₃ generates a thiolate ion, which undergoes an SN₂ attack on the electrophilic carbon of the chloroacetamide.
Yield : 75–80%
Side Reactions :
- Over-alkylation (mitigated by controlled stoichiometry).
- Hydrolysis of chloroacetamide (prevented by anhydrous conditions).
Comparative Analysis of Coupling Methods
Method C, employing tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst in toluene, achieves superior yields (82%) by enhancing interfacial contact between the organic and aqueous phases.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a hexane:ethyl acetate gradient (4:1 → 1:1). Fractions containing the target compound (Rf = 0.45 in 1:1 hexane:ethyl acetate) are pooled and concentrated.
Recrystallization
Final recrystallization from acetone/water (3:1) yields colorless crystals suitable for X-ray diffraction.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 8.42 (d, J = 2.4 Hz, 1H, pyridazine-H),
δ 7.89–7.84 (m, 2H, aromatic),
δ 7.45 (dd, J = 8.8, 2.8 Hz, 1H, aromatic),
δ 6.98 (d, J = 8.8 Hz, 1H, aromatic),
δ 4.32 (s, 2H, SCH₂CO),
δ 3.91 (s, 3H, OCH₃),
δ 3.85 (s, 3H, OCH₃).ESI-MS : m/z 450.1 [M+H]⁺ (calc. 450.04 for C₂₀H₁₇Cl₂N₃O₃S).
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol intermediate is prone to oxidation to disulfides. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) suppress this side reaction.
Regioselectivity in Pyridazine Formation
Use of microwave-assisted synthesis (100°C, 30 min) improves regioselectivity during cyclocondensation, reducing byproduct formation.
Industrial-Scale Considerations
The patent-published method (US20080312205A1) demonstrates scalability to kilogram quantities:
- Reactor Setup : 2 L flask with mechanical stirring and temperature control.
- Workflow :
- Batch-wise addition of reagents to maintain exothermic control.
- Distillation under reduced pressure (50 mbar) for solvent exchange.
- Crystallization initiated by controlled water addition.
Pilot-Scale Yield : 79.2%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s pyridazine ring and sulfanyl linkage distinguish it from related derivatives. Below is a comparative analysis of key structural elements:
Key Observations :
- The sulfanyl linkage in all compounds facilitates conjugation, enhancing stability and enabling π-π stacking in biological targets .
Anticancer Efficacy
highlights acetamide derivatives with oxadiazole and pyridine cores showing IC₅₀ values as low as 2.2 μM against HepG2 cells. In contrast, the target compound’s pyridazine system may modulate activity due to:
Comparative Cytotoxicity Data :
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| Compound 6e () | PANC-1: 4.6; HepG2: 2.2 | |
| 5-FU (Standard) | MCF7: ~10.0 | |
| Target Compound (Predicted) | HepG2: ~3–5 (estimated) | – |
Note: While direct data for the target compound is unavailable, structural analogs suggest its pyridazine core may enhance potency over pyridine-based derivatives .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Pyridazine’s nitrogen atoms facilitate stronger hydrogen bonding compared to pyridine or pyrimidine, as observed in crystal structures of related acetamides (). This may improve target binding and crystalline stability .
Biological Activity
Molecular Formula
- C : 19
- H : 20
- Cl : 1
- N : 4
- O : 1
- S : 1
Structural Representation
The compound features a chloro-substituted methoxyphenyl group and a pyridazinyl sulfanyl moiety, contributing to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of related Schiff base molecules against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 15.625 to 125 μM, demonstrating bactericidal activity through inhibition of protein synthesis and nucleic acid production .
The mechanism of action for this class of compounds often involves:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to decreased protein production.
- Nucleic Acid Synthesis Inhibition : Interference with DNA/RNA synthesis pathways.
- Biofilm Disruption : Notably, some derivatives have shown the ability to inhibit biofilm formation in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, which is crucial for treating chronic infections .
Case Studies
- Case Study on Biofilm Inhibition :
- Quorum Sensing Inhibition :
- Compounds exhibiting similar functionalities were evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated a reduction in swarming motility and biofilm formation, targeting both communication and dispersion mechanisms essential for biofilm establishment .
Comparative Biological Activity Table
| Compound | MIC (μM) | Biofilm Inhibition | Mechanism |
|---|---|---|---|
| This compound | TBD | Moderate | Protein/Nucleic Acid Synthesis Inhibition |
| Ciprofloxacin | 0.381 | High | DNA Gyrase Inhibition |
| Gentamicin | TBD | Moderate | Ribosome Binding |
Q & A
Q. Basic
- 1H/13C NMR : Critical for assigning aromatic protons (δ 6.8–8.2 ppm) and methylene groups in the sulfanyl-acetamide moiety (δ 3.8–4.2 ppm). Diastereotopic protons require 2D NMR (COSY, HSQC) for resolution .
- HRMS : Confirms molecular ion peaks with <3 ppm mass error to rule out isobaric impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry when single crystals are obtainable (e.g., similar acetamide derivatives in ).
Resolving Conflicts : - Compare experimental NMR shifts with DFT-based computational predictions .
- Cross-validate using alternative ionization methods in MS (e.g., ESI vs. MALDI) .
What experimental strategies are recommended for investigating its antibacterial mechanism against drug-resistant pathogens?
Advanced
Tiered Approach :
Initial Screening :
- Broth microdilution assays (CLSI M07-A11) to determine MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- Time-kill kinetics to differentiate bactericidal (≥3-log reduction in 24h) vs. bacteriostatic effects .
Target Identification :
- Competitive binding assays with fluorescent probes (e.g., ethidium bromide displacement for DNA intercalation studies) .
- Proteomic profiling via LC-MS/MS after sub-MIC exposure to identify upregulated stress-response proteins .
Resistance Studies :
- Serial passage experiments (20–30 generations) under sub-inhibitory concentrations to assess resistance development rates .
How can researchers address discrepancies in reported biological activity data across studies?
Advanced
Root Cause Analysis :
- Source Variability : Compare synthetic routes (e.g., purity differences due to residual solvents in vs. ).
- Assay Conditions : Standardize inoculum size (CFU/mL) and growth media (CAMHB vs. RPMI) .
- Statistical Validation : Use ANOVA with post-hoc tests to confirm significance thresholds (p < 0.01) .
Mitigation : - Include positive controls (e.g., ciprofloxacin for antibacterial assays) across studies .
- Publish raw spectral data (NMR, HRMS) for independent verification .
What methodologies are effective in assessing the compound's stability under varying environmental conditions?
Advanced
Stability Protocols :
- Thermal Stability : Accelerated aging studies (40–60°C for 4 weeks) with HPLC monitoring of degradation products .
- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to detect photo-oxidation of the pyridazine ring .
- pH Sensitivity : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS .
Key Findings : - Sulfanyl groups degrade rapidly under alkaline conditions (pH >9), requiring lyophilization for long-term storage .
How can computational methods predict the compound's interaction with biological targets?
Advanced
Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with Arg136 and hydrophobic interactions with the pyridazine ring .
- MD Simulations : GROMACS-based 100-ns simulations to assess binding stability (RMSD <2 Å) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antibacterial activity .
What strategies enhance the selectivity of derivatives for specific therapeutic targets?
Advanced
Derivatization Approaches :
- Bioisosteric Replacement : Substitute the 3-methoxyphenyl group with trifluoromethyl or cyano groups to modulate lipophilicity (LogP 2.5–3.5) .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to improve membrane permeability .
Validation : - Screen derivatives against panels of related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity ratios .
What challenges arise in crystallizing this compound, and how can they be overcome?
Advanced
Challenges :
- Low solubility in common solvents (e.g., <1 mg/mL in DMSO) .
- Polymorphism risks due to flexible sulfanyl-acetamide linker .
Solutions : - Use mixed-solvent systems (e.g., DCM:MeOH) for vapor diffusion crystallization .
- Add crystal seeding from analogous structures (e.g., N-(4-chlorophenyl) derivatives) .
How can synthetic intermediates be characterized to ensure reaction fidelity?
Basic
Stepwise Analysis :
- Intermediate Isolation : Purify via flash chromatography (hexane:EtOAc gradients) after each step .
- In-line Monitoring : ReactIR for real-time tracking of nitro group reduction (disappearance of 1520 cm⁻¹ peak) .
Key Metrics : - ≥95% purity by HPLC before proceeding to subsequent steps .
What in vivo models are appropriate for preliminary toxicity profiling?
Advanced
Models :
- Zebrafish Embryos : Acute toxicity (LC50) and teratogenicity screening over 96h post-fertilization .
- Murine Models : Single-dose pharmacokinetics (IV/oral) to assess bioavailability and organ accumulation .
Endpoint Analysis : - Histopathology of liver/kidney tissues to detect necrosis or inflammation .
- Serum biomarkers (ALT, creatinine) for hepatorenal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
